Cas no 2098026-32-3 (7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
![7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole structure](https://www.kuujia.com/scimg/cas/2098026-32-3x500.png)
7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
- 7-(azidomethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
- 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
-
- Inchi: 1S/C9H10N6/c10-14-12-5-7-8(6-1-2-6)13-15-4-3-11-9(7)15/h3-4,6,13H,1-2,5H2
- InChI Key: LXTFXKPRJFQXGP-UHFFFAOYSA-N
- SMILES: N1C(=C(CN=[N+]=[N-])C2=NC=CN12)C1CC1
Computed Properties
- Exact Mass: 202.09669434 g/mol
- Monoisotopic Mass: 202.09669434 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 47.4
- Molecular Weight: 202.22
7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-8186-1g |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098026-32-3 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F2198-8186-5g |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098026-32-3 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Life Chemicals | F2198-8186-2.5g |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098026-32-3 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
Life Chemicals | F2198-8186-0.5g |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098026-32-3 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
Life Chemicals | F2198-8186-0.25g |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098026-32-3 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
TRC | A280901-500mg |
7-(azidomethyl)-6-cyclopropyl-1h-imidazo[1,2-b]pyrazole |
2098026-32-3 | 500mg |
$ 615.00 | 2022-06-08 | ||
TRC | A280901-100mg |
7-(azidomethyl)-6-cyclopropyl-1h-imidazo[1,2-b]pyrazole |
2098026-32-3 | 100mg |
$ 160.00 | 2022-06-08 | ||
Life Chemicals | F2198-8186-10g |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098026-32-3 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
TRC | A280901-1g |
7-(azidomethyl)-6-cyclopropyl-1h-imidazo[1,2-b]pyrazole |
2098026-32-3 | 1g |
$ 955.00 | 2022-06-08 |
7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Related Literature
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Introduction to 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098026-32-3)
7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098026-32-3) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its potential biological activities. The presence of both azide and cyclopropyl substituents in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The imido[1,2-b]pyrazole core is a privileged structure in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The azidomethyl group introduces a reactive handle that can be utilized for further functionalization, enabling the development of libraries of derivatives with tailored properties. This reactivity has been leveraged in various synthetic strategies, including click chemistry and cross-coupling reactions, which are pivotal in modern drug design.
Recent advancements in medicinal chemistry have highlighted the importance of cyclopropyl motifs in enhancing drug-like properties such as metabolic stability and binding affinity. The incorporation of this moiety into 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole contributes to its structural rigidity, which can improve interactions with biological targets. This feature has been particularly exploited in the development of kinase inhibitors and other small-molecule therapeutics.
In the context of contemporary research, 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been explored as a key building block in the synthesis of novel therapeutic agents. Its structural framework is amenable to modifications that can fine-tune pharmacokinetic and pharmacodynamic profiles. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory and anticancer properties. The azide functionality allows for facile introduction of other pharmacophores through transition-metal-catalyzed reactions, such as Stille or Sonogashira couplings.
The synthetic accessibility of this compound has also been a subject of interest. Modern synthetic methodologies have enabled the efficient preparation of 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, making it more readily available for research purposes. This accessibility is crucial for high-throughput screening campaigns and for the rapid prototyping of new drug candidates. The compound's stability under various reaction conditions further enhances its utility as a synthetic intermediate.
One notable application of 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is in the development of probes for biochemical assays. The azide group can be selectively modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that has become indispensable in protein labeling and imaging studies. This capability has been exploited to create fluorescent probes that facilitate the study of protein-protein interactions and cellular pathways.
Furthermore, the imido[1,2-b]pyrazole scaffold is known to exhibit significant bioactivity across multiple therapeutic areas. Research has shown that derivatives of this core structure can modulate enzyme activity and receptor binding. The cyclopropyl substituent enhances these effects by improving solubility and reducing metabolic degradation. These attributes make 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole a promising candidate for further derivatization into lead compounds.
In conclusion, 7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098026-32-3) represents a valuable asset in pharmaceutical research due to its unique structural features and reactivity. Its combination of an imido[1,2-b]pyrazole core with an azide and cyclopropyl substituent provides a versatile platform for the development of novel therapeutics. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow further.
2098026-32-3 (7-(Azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole) Related Products
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 157047-98-8(Benzomalvin C)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)




